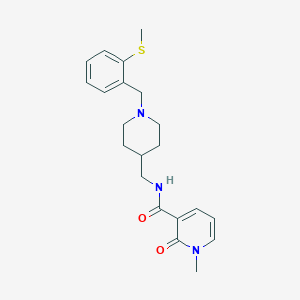

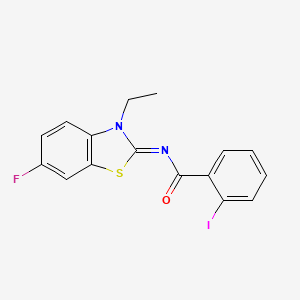

![molecular formula C20H12ClNO3S B3011491 N-[3-(4-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide CAS No. 900877-76-1](/img/structure/B3011491.png)

N-[3-(4-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[3-(4-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide” is also known as A-803467 . It is a selective Nav1.8 sodium channel blocker . Nav1.8 is a tetrodotoxin-resistant (TTX-R) sodium channel that contributes to pain sensation by transmitting pain stimuli in peripheral sensory neurons . Blockage of this channel by A-803467 reduces pain with varying effectiveness in a number of different models .

Synthesis Analysis

A-803467 is synthesized based on the condensation reaction of 1,1-diphenylprop-2-yn-1-ol and N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide in an acidic solution .Molecular Structure Analysis

The molecular structure of A-803467 is investigated using both X-ray analysis and theoretical calculation . After the introduction of an intramolecular hydrogen bond by the substitute in the dye, an unusual coplanar structure is theoretically proposed and experimentally confirmed .Chemical Reactions Analysis

The introduction of an intramolecular hydrogen bond by the substitute in the dye affects the tautomerization energy and bathochromic-shift in absorption characteristics greatly .Physical And Chemical Properties Analysis

The physical and chemical properties of A-803467 include a molecular weight of 357.79 and a white to tan powder form . It is soluble in DMSO .Applications De Recherche Scientifique

Antiviral Activity

The synthesis of this compound involves a six-step process starting from 4-chlorobenzoic acid. Researchers have developed 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives, including our target compound. These derivatives were tested for antiviral activity, specifically against the tobacco mosaic virus (TMV) . The compounds 7b and 7i demonstrated significant anti-TMV activity.

Anti-HIV Potential

Indole derivatives, which share structural similarities with our compound, have been investigated for their biological potential. For instance, novel indolyl and oxochromenyl xanthenone derivatives were studied for their anti-HIV-1 activity . Although not directly related to our compound, this highlights the broader interest in indole-based molecules for antiviral applications.

Novel Drug Scaffolds

The compound’s structure contains both a furan ring and a thiadiazole moiety. Such hybrid structures are valuable in drug discovery. Researchers have synthesized naphtho[2,3-b]furan-4,9-diones via similar approaches, expanding the structural diversity of potential drug scaffolds . Our compound could serve as a promising starting point for further exploration.

Antifungal Properties

While not directly studied for antifungal activity, sulfonamide derivatives (including those with 1,3,4-thiadiazole moieties) have been reported to possess antifungal properties . Investigating our compound’s antifungal potential could be worthwhile.

Herbicidal Applications

Sulfonamide derivatives have also shown herbicidal properties for potential agricultural use . Although specific studies on our compound are lacking, its structural features warrant investigation in this context.

Anticonvulsant Activity

Certain 1,3,4-thiadiazoles have displayed anticonvulsant properties . While our compound’s anticonvulsant potential remains unexplored, it could be an interesting avenue for future research.

Mécanisme D'action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that the compound’s interaction with its targets can lead to changes in cellular processes . For instance, similar compounds have been found to inhibit certain enzymes or block specific channels, thereby altering the normal functioning of cells .

Biochemical Pathways

Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities . This suggests that the compound may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

N-[3-(4-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClNO3S/c21-13-9-7-12(8-10-13)17-18(23)14-4-1-2-6-16(14)26-20(17)22-19(24)15-5-3-11-25-15/h1-11H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSQPBVNNDVHCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(S2)NC(=O)C3=CC=CO3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(4-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(benzo[d]thiazol-2-yl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B3011408.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3011419.png)

![tert-Butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B3011421.png)

![[5-Amino-1-[4-(trifluoromethoxy)phenyl]pyrazol-4-yl]-piperidin-4-ylmethanone](/img/structure/B3011424.png)